
6-(2,4-Dimethylphenoxy)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,4-Dimethylphenoxy)pyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a 2,4-dimethylphenoxy group at the 6th position and an amine group at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dimethylphenoxy)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethylphenol and 2-chloropyridine.
Nucleophilic Substitution: The 2,4-dimethylphenol undergoes a nucleophilic substitution reaction with 2-chloropyridine in the presence of a base, such as potassium carbonate, to form 6-(2,4-dimethylphenoxy)pyridine.
Amination: The resulting 6-(2,4-dimethylphenoxy)pyridine is then subjected to an amination reaction using ammonia or an amine source under suitable conditions to introduce the amine group at the 2nd position, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.
化学反应分析
Types of Reactions
6-(2,4-Dimethylphenoxy)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenoxy and amine groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.
科学研究应用
6-(2,4-Dimethylphenoxy)pyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-(2,4-Dimethylphenoxy)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 6-(2,3-Dimethylphenoxy)pyridin-3-amine
- 2-(4-Methylphenoxy)pyridin-3-amine
- 2-(3,5-Dimethylphenoxy)pyridin-4-amine
Uniqueness
6-(2,4-Dimethylphenoxy)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C13H14N2O |
|---|---|
分子量 |
214.26 g/mol |
IUPAC 名称 |
6-(2,4-dimethylphenoxy)pyridin-2-amine |
InChI |
InChI=1S/C13H14N2O/c1-9-6-7-11(10(2)8-9)16-13-5-3-4-12(14)15-13/h3-8H,1-2H3,(H2,14,15) |
InChI 键 |
WDTHYYBDJUKWQV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)OC2=CC=CC(=N2)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Pentanamide, 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)-](/img/structure/B13898109.png)
![5-bromo-7H-dibenzo[c,g]carbazole](/img/structure/B13898114.png)
![(2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol](/img/structure/B13898117.png)
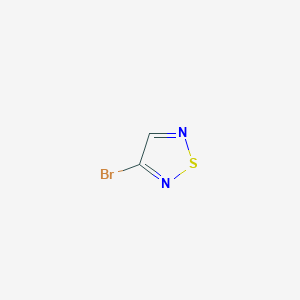

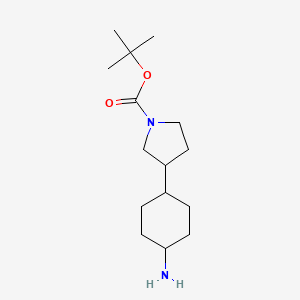
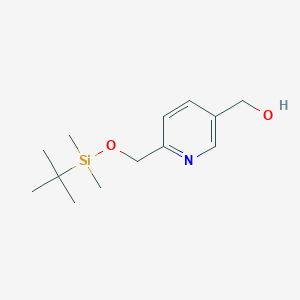
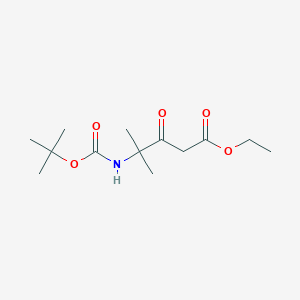
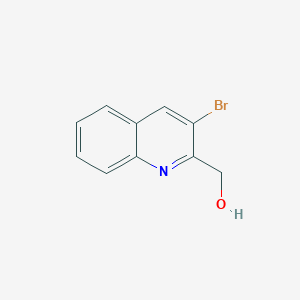

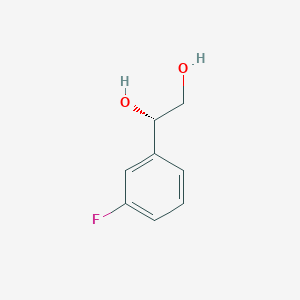

![(8aS)-N-[(4-fluorophenyl)methyl]-3-oxo-1,1-diphenyl-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxamide](/img/structure/B13898176.png)
